molecular formula C15H20BNO2 B1369920 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole CAS No. 884507-19-1

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No. B1369920
M. Wt: 257.14 g/mol
InChI Key: AYJLGLUJQKZRDL-UHFFFAOYSA-N
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Description

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, also known as MTDBI, is a heterocyclic compound found in several plants, including the leaves and roots of the Indian medicinal plant, Bacopa monnieri. MTDBI is a member of the boron-containing indole family of compounds and has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-oxidative, and neuroprotective effects, as well as potential applications in the treatment of neurological disorders.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound is used as a boric acid ester intermediate with benzene rings, obtained through a three-step substitution reaction. The structures of related compounds are confirmed using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) calculations are used for further analysis, revealing the physicochemical properties of the compounds (Huang et al., 2021).

Fluorescent Probe Development

  • The compound is involved in the synthesis of novel near-infrared indole carbazole borate fluorescent probes. These probes are developed for potential applications in bioimaging and diagnostics, offering new insights into the dynamic processes within biological systems (You-min, 2014).

Boronate Ester Formation and Cross-Coupling

  • The compound is synthesized and characterized as part of investigations into boronate ester formation and cross-coupling reactions. These studies contribute to the development of new synthetic routes and methodologies in organic chemistry (Takagi & Yamakawa, 2013).

Antimicrobial and Anticancer Studies

  • Derivatives of the compound have been synthesized and evaluated for their antimicrobial and anticancer activities. Such studies are crucial for the discovery of new therapeutic agents and understanding their mechanisms of action (El-Sayed, Abdel Megeid, & Abbas, 2011).

Luminescent Properties for Sensing Applications

  • The compound is used in the synthesis of fluorene copolymers with applications in sensing and light-emitting devices. These materials are vital for the development of advanced sensors and optoelectronic components (Cheon et al., 2005).

properties

IUPAC Name

1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BNO2/c1-14(2)15(3,4)19-16(18-14)12-7-6-11-8-9-17(5)13(11)10-12/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJLGLUJQKZRDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594527
Record name 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

CAS RN

884507-19-1
Record name 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884507-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-1H-indole-6-boronic acid, pinacol ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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